2-diphenylphosphanyl-N-[(1S,2R)-2-[(R)-(4-methylphenyl)sulfinyl]-1,2-diphenylethyl]benzamide
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Overview
Description
2-diphenylphosphanyl-N-[(1S,2R)-2-[®-(4-methylphenyl)sulfinyl]-1,2-diphenylethyl]benzamide is a complex organic compound with a unique structure that includes a diphenylphosphanyl group, a sulfinyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-diphenylphosphanyl-N-[(1S,2R)-2-[®-(4-methylphenyl)sulfinyl]-1,2-diphenylethyl]benzamide typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures are implemented to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-diphenylphosphanyl-N-[(1S,2R)-2-[®-(4-methylphenyl)sulfinyl]-1,2-diphenylethyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone under specific conditions.
Reduction: The compound can be reduced to modify the functional groups, such as converting the sulfinyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfinyl group yields the corresponding sulfone, while reduction can produce a sulfide .
Scientific Research Applications
2-diphenylphosphanyl-N-[(1S,2R)-2-[®-(4-methylphenyl)sulfinyl]-1,2-diphenylethyl]benzamide has several scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of 2-diphenylphosphanyl-N-[(1S,2R)-2-[®-(4-methylphenyl)sulfinyl]-1,2-diphenylethyl]benzamide involves its interaction with specific molecular targets. The diphenylphosphanyl group can coordinate with transition metals, forming complexes that catalyze various reactions. The sulfinyl and benzamide groups contribute to the compound’s reactivity and binding affinity, influencing its overall activity .
Comparison with Similar Compounds
Similar Compounds
2-diphenylphosphanyl-N-[(1S,2R)-2-[®-(4-methylphenyl)sulfinyl]-1,2-diphenylethyl]benzamide: This compound is unique due to its specific combination of functional groups and stereochemistry.
2-diphenylphosphanyl-N-[(1S,2R)-2-[®-(4-methylphenyl)sulfinyl]-1,2-diphenylethyl]benzamide: Similar compounds may include those with variations in the sulfinyl or benzamide groups, leading to differences in reactivity and applications.
Uniqueness
The uniqueness of 2-diphenylphosphanyl-N-[(1S,2R)-2-[®-(4-methylphenyl)sulfinyl]-1,2-diphenylethyl]benzamide lies in its specific combination of functional groups and stereochemistry, which confer distinct reactivity and binding properties. This makes it a valuable compound for various applications in chemistry, biology, and industry .
Properties
Molecular Formula |
C40H34NO2PS |
---|---|
Molecular Weight |
623.7 g/mol |
IUPAC Name |
2-diphenylphosphanyl-N-[(1S,2R)-2-[(R)-(4-methylphenyl)sulfinyl]-1,2-diphenylethyl]benzamide |
InChI |
InChI=1S/C40H34NO2PS/c1-30-26-28-35(29-27-30)45(43)39(32-18-8-3-9-19-32)38(31-16-6-2-7-17-31)41-40(42)36-24-14-15-25-37(36)44(33-20-10-4-11-21-33)34-22-12-5-13-23-34/h2-29,38-39H,1H3,(H,41,42)/t38-,39+,45-/m0/s1 |
InChI Key |
WFKQJVVOPKNLGI-MPGVBGQMSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[S@](=O)[C@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)NC(=O)C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)C(C2=CC=CC=C2)C(C3=CC=CC=C3)NC(=O)C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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